[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine
CAS No.:
Cat. No.: VC13447164
Molecular Formula: C17H29N3
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H29N3 |
|---|---|
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpiperidin-3-amine |
| Standard InChI | InChI=1S/C17H29N3/c1-15(2)20(13-16-7-4-3-5-8-16)17-9-6-11-19(14-17)12-10-18/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1 |
| Standard InChI Key | PDZUPCVZVJKDPZ-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)CCN |
| SMILES | CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN |
| Canonical SMILES | CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CCN |
Introduction
Chemical Identity and Structural Characteristics
[(S)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine (CAS: 1354007-41-2) is a tertiary amine featuring a chiral piperidine core substituted with a benzyl-isopropyl-amine group and a 2-aminoethyl side chain. Its molecular formula is C₁₇H₂₉N₃, with a molecular weight of 275.4 g/mol . The stereochemistry at the piperidine nitrogen (S-configuration) and the 3-position of the piperidine ring critically influence its biological interactions .
Key Structural Features:
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Piperidine Ring: A six-membered heterocyclic structure providing conformational rigidity.
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2-Aminoethyl Side Chain: Enhances hydrogen-bonding capacity and solubility in aqueous media.
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Benzyl-Isopropyl-Amide Group: Introduces hydrophobicity and potential for π-π interactions with aromatic residues in biological targets .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₉N₃ | |
| Molecular Weight | 275.4 g/mol | |
| IUPAC Name | (3S)-1-(2-aminoethyl)-N-benzyl-N-propan-2-ylpiperidin-3-amine | |
| CAS Number | 1354007-41-2 |
Synthesis and Industrial Production
Synthetic Routes
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. A common approach includes:
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Ring Formation: Cyclization of δ-valerolactam derivatives under basic conditions to yield the piperidine scaffold.
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Aminoethylation: Reaction with 2-chloroethylamine hydrochloride in the presence of a base (e.g., K₂CO₃) to introduce the aminoethyl group.
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Benzyl-Isopropyl-Amide Coupling: Ullmann-type coupling or reductive amination using benzyl-isopropyl ketone and catalytic hydrogenation .
Industrial-scale production employs continuous flow reactors to optimize yield (typically 65–75%) and purity (>98%). Automated systems ensure precise control over reaction parameters (temperature: 50–80°C; pressure: 1–3 atm).
Table 2: Optimized Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Piperidine Formation | δ-Valerolactam, KOH, EtOH, reflux | 85% |
| Aminoethylation | 2-Chloroethylamine, K₂CO₃, DMF | 72% |
| Amide Coupling | Benzyl-isopropyl ketone, Pd/C, H₂ | 68% |
Biological Activities and Mechanisms
Neurotransmitter Modulation
The compound exhibits affinity for dopamine D₂ and serotonin 5-HT₁A receptors, with IC₅₀ values of 120 nM and 240 nM, respectively . Its mechanism involves:
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Competitive inhibition of dopamine reuptake in synaptic clefts.
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Partial agonism at 5-HT₁A receptors, modulating anxiety-related pathways .
Neuroprotective Effects
In vitro studies using SH-SY5Y neuronal cells demonstrated a 40% reduction in oxidative stress (ROS levels) at 10 μM concentration. This activity correlates with the compound’s ability to scavenge hydroxyl radicals (- OH) and upregulate glutathione synthesis.
Table 3: Biological Activity Profile
| Target | Activity (IC₅₀/EC₅₀) | Model System |
|---|---|---|
| Dopamine D₂ Receptor | 120 nM | Radioligand binding assay |
| 5-HT₁A Receptor | 240 nM | cAMP inhibition assay |
| Oxidative Stress | EC₅₀ = 8.5 μM | SH-SY5Y cells |
Applications in Medicinal Chemistry
Antipsychotic Drug Development
Structural analogs of this compound have entered preclinical trials for schizophrenia, showing a 50% reduction in positive symptoms (e.g., hallucinations) in rodent models . Key advantages include:
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High blood-brain barrier permeability (LogP = 2.3).
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Minimal off-target binding to histamine H₁ receptors (IC₅₀ > 1 μM) .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Eye Damage | Category 1 | Use chemical goggles |
| Skin Sensitization | Category 1B | Wear nitrile gloves |
| Respiratory Toxicity | Category 2 | Use fume hood |
Comparative Analysis with Structural Analogs
Key Differentiators
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Versus [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-benzyl-isopropyl-amine: The S-enantiomer shows 5-fold higher affinity for dopamine D₂ receptors due to optimal steric alignment with the receptor’s hydrophobic pocket .
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Versus Piperidine-Benzylamine Derivatives: The isopropyl group enhances metabolic stability (t₁/₂ = 6.2 h vs. 2.1 h for methyl-substituted analogs).
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